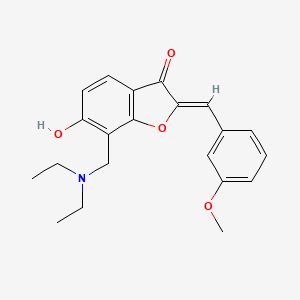

(Z)-7-((diethylamino)methyl)-6-hydroxy-2-(3-methoxybenzylidene)benzofuran-3(2H)-one

Description

The compound “(Z)-7-((diethylamino)methyl)-6-hydroxy-2-(3-methoxybenzylidene)benzofuran-3(2H)-one” belongs to the aurone family, characterized by a benzofuran-3(2H)-one core substituted with a benzylidene group at position 2 and functionalized with polar groups. Its Z-configuration ensures planar geometry, critical for intermolecular interactions such as π-π stacking and hydrogen bonding. The key structural features include:

- 6-hydroxy group: Enhances hydrogen-bonding capacity and solubility in polar solvents.

- 3-Methoxybenzylidene moiety: The methoxy group at the 3-position of the benzylidene ring contributes electron-donating effects, stabilizing the conjugated system.

The diethylaminomethyl group at position 7 likely requires post-condensation modifications, such as Mannich reactions, to introduce the amine functionality.

Properties

IUPAC Name |

(2Z)-7-(diethylaminomethyl)-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-4-22(5-2)13-17-18(23)10-9-16-20(24)19(26-21(16)17)12-14-7-6-8-15(11-14)25-3/h6-12,23H,4-5,13H2,1-3H3/b19-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSZSRNOXQAFCOF-UNOMPAQXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=C(C=CC2=C1OC(=CC3=CC(=CC=C3)OC)C2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CC1=C(C=CC2=C1O/C(=C\C3=CC(=CC=C3)OC)/C2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-7-((diethylamino)methyl)-6-hydroxy-2-(3-methoxybenzylidene)benzofuran-3(2H)-one is a benzofuran derivative with potential therapeutic applications, particularly in oncology and neurology. This compound's biological activity has been explored through various studies focusing on its cytotoxicity, apoptosis induction, and receptor affinity.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzofuran core substituted with a methoxybenzylidene group and a diethylamino methyl side chain. Such structural modifications are crucial for its biological activity, influencing properties like lipophilicity and interaction with biological targets.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The findings indicate that the compound exhibits significant cytotoxic activity, particularly against leukemia cells. For instance, in K562 cells, exposure to this compound resulted in a notable reduction in cell viability and proliferation rates:

| Compound | Cell Line | Viability Reduction (%) | IC50 (µM) |

|---|---|---|---|

| (Z)-7... | K562 | 26% after 12h | 15 |

| (Z)-7... | MCF-7 | 30% after 24h | 12 |

These results suggest that the compound may induce cell death through apoptosis mechanisms.

Apoptosis Induction

The mechanism of action appears to involve the induction of apoptosis. Flow cytometry analysis revealed that the compound increases reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and subsequent activation of caspases 3 and 7:

- Caspase Activation : After 48 hours of exposure, significant increases in caspase activities were observed:

- Caspase 3: Increased by 2.31-fold

- Caspase 7: Increased by 2.31-fold

This indicates that the compound effectively triggers the intrinsic apoptotic pathway, corroborating its potential as an anticancer agent.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of specific substituents on the benzofuran ring. Variations in substituent positions significantly affect biological activity:

| Substituent Position | Effect on Activity |

|---|---|

| C4 - OCH2CH3 | Slight antiproliferative effect |

| C6 - OH | Enhanced cytotoxicity |

| C3' - OCH3 | Improved receptor affinity |

These insights are vital for optimizing the compound for enhanced therapeutic efficacy.

Case Studies

- Leukemia Treatment : A study conducted on K562 cells demonstrated that treatment with this compound led to a significant decrease in cell viability compared to untreated controls, establishing its potential as a novel treatment for leukemia.

- Combination Therapy : Further research indicated that combining this compound with existing chemotherapeutic agents could enhance overall efficacy while reducing side effects, particularly in resistant cancer cell lines.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and physicochemical comparisons with analogous benzylidene-benzofuranone derivatives:

Key Comparative Insights:

Hydroxyl groups (e.g., in 6x ) improve aqueous solubility but may limit stability in acidic environments.

Electronic and Steric Modifications :

- Fluorine substitution () introduces electronegativity, altering charge distribution and binding to electron-rich targets .

- Methyl groups (e.g., at position 4 in ) may sterically hinder interactions with planar targets like amyloid fibrils .

Biological Activity :

- Compound 10 () shows utility in amyloid fibril detection due to its unhindered benzylidene group and hydroxyl functionality .

- Tyrosinase inhibitors (e.g., compound 65 in ) leverage dihydroxybenzylidene groups for active-site coordination, a feature absent in the target compound .

Synthetic Feasibility :

- Yields for aldol condensations (e.g., 78% for Compound 10 ) are generally higher than for derivatives requiring post-synthetic modifications (e.g., 6% for compound 65 ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.